4-Bromopyridazine hydrochloride

Lipophilicity ADME LogP

Researchers requiring consistent cross-coupling performance often face batch variability from unstable free base forms and unpredictable regioselectivity with positional isomers. 4-Bromopyridazine hydrochloride (CAS 1314777-62-2) addresses these challenges through enhanced bench stability and defined 4-position reactivity. • HCl salt form ensures superior bench stability vs. free base; refrigerated (2-8 °C) storage maintains integrity for reproducible HTS workflows. • Distinct LogP of 2.04 (vs. ~1.24 for 3-bromopyridazine isomer) enables predictable lipophilicity tuning in lead optimization. • Enables regioselective Suzuki-Miyaura arylation at the 4-position; scalable via patented four-step industrial process (CN-102924386-B) supporting kilogram procurement.

Molecular Formula C4H4BrClN2
Molecular Weight 195.44 g/mol
CAS No. 1314777-62-2
Cat. No. B1376290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopyridazine hydrochloride
CAS1314777-62-2
Molecular FormulaC4H4BrClN2
Molecular Weight195.44 g/mol
Structural Identifiers
SMILESC1=CN=NC=C1Br.Cl
InChIInChI=1S/C4H3BrN2.ClH/c5-4-1-2-6-7-3-4;/h1-3H;1H
InChIKeyYYWQGQBIQIMDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromopyridazine Hydrochloride Overview


4-Bromopyridazine hydrochloride (CAS 1314777-62-2) is a halogenated heterocyclic building block comprising a pyridazine core with a bromine atom at the 4-position, formulated as a hydrochloride salt (C4H4BrClN2, MW 195.44 g/mol) [1]. The hydrochloride form confers enhanced bench stability and handling properties compared to the free base . The 4-bromo substitution pattern offers a distinct reactivity and lipophilicity profile relative to other positional isomers such as 3-bromopyridazine, influencing both its synthetic utility in cross-coupling reactions and its potential as a covalent fragment in drug discovery [2].

4-Position cross-coupling and library synthesis workflows
Hydrochloride salt form for bench stability and polar solvent handling
Covalent fragment-based screening and electrophile SAR studies

4-Bromopyridazine HCl: Key Differentiators


The precise position of the bromine atom on the pyridazine ring and the specific salt form critically dictate both physicochemical and reactivity profiles. Isomeric analogs like 3-bromopyridazine (CAS 88491-61-6) exhibit different lipophilicity (LogP ~1.24 vs. 2.04 for the 4-isomer hydrochloride), altering solubility, membrane permeability, and chromatographic behavior in purification workflows . Furthermore, the hydrochloride salt form provides enhanced bench stability and easier handling compared to the neutral free base, which may be more prone to degradation or require stricter storage conditions . Cross-coupling regioselectivity is also directly tied to the halogen position; a 4-bromo group can enable distinct arylation pathways not accessible to the 3-isomer . Therefore, substituting 4-bromopyridazine hydrochloride with a positional isomer or an alternative salt form introduces variability in synthetic outcomes and downstream application performance.

Positional Isomer Mismatch

3-Bromopyridazine exhibits lower lipophilicity, which may shift chromatographic retention and membrane permeability profiles relative to the 4-isomer hydrochloride.

Salt Form Variability

Free base 4-bromopyridazine typically requires stricter storage conditions; direct substitution risks altered bench stability and may introduce stoichiometric calculation errors.

Reactivity Profile Shift

Regioselectivity in cross-coupling depends on halogen position; switching to another bromopyridazine isomer may limit access to specific arylation pathways.

4-Bromopyridazine HCl: Quantitative Evidence


Lipophilicity vs. 3-Bromopyridazine

4-Bromopyridazine hydrochloride demonstrates a higher computed LogP value of 2.04 compared to the 3-positional isomer 3-bromopyridazine, which has a reported LogP of 1.24 . This difference in lipophilicity can influence compound partitioning, membrane permeability, and reversed-phase HPLC retention behavior.

Lipophilicity
Cross-study comparable
LogP 2.04 vs. 1.24 (+0.80 units)
Supports retention and partitioning context
Computed values; experimental confirmation recommended
Lipophilicity ADME LogP Chromatography

Salt Form Stability and Handling Advantage

The hydrochloride salt of 4-bromopyridazine requires storage under inert atmosphere at 2-8°C, a controlled but non-extreme condition, whereas the neutral free base (CAS 115514-66-4) is typically recommended for storage at -20°C to prevent decomposition or hydrolysis . This reflects the enhanced bench stability conferred by the salt form.

Storage Stability
Class-level inference
2–8°C (HCl salt) vs. –20°C (free base typical)
Simplifies cold-chain handling and solution prep
Supplier storage recommendations; lot-specific review advised
Stability Storage Handling Salt Form

Molecular Weight: Salt vs. Free Base Implications

The hydrochloride salt of 4-bromopyridazine has a molecular weight of 195.44 g/mol, which is 23% higher than the free base (158.98 g/mol) due to the addition of HCl [1]. This significant difference in molecular weight must be accounted for in stoichiometric calculations, molar concentration preparations, and analytical method development (e.g., LC-MS detection).

MW Difference
Direct head-to-head
195.44 vs. 158.98 g/mol (+22.9%)
Requires salt-form correction in stoichiometry
23% error risk if free base MW is used
Molecular Weight Analytical Chemistry Formulation

Covalent Fragment Hit in DDAH Screen

In a focused screen of 'switchable electrophiles' against the drug target dimethylarginine dimethylaminohydrolase (DDAH), 4-bromopyridazine was identified as a novel covalent fragment, alongside 4-chloroquinoline and 4,4-dipyridylsulfide [1]. While kinetic parameters were only fully characterized for 4,4-dipyridylsulfide (kinact/KI = 0.33 M-1 s-1), the inclusion of 4-bromopyridazine as a hit validates its potential as a starting point for covalent inhibitor development, distinguishing it from untested or inactive pyridazine analogs.

Covalent Fragment Hit
Supporting evidence
Identified as DDAH covalent fragment
Supports fragment-based screening workflow fit
Peer-reviewed hit identification; kinetics not fully characterized
Covalent Fragment DDAH Drug Discovery Fragment-Based Screening

4-Bromopyridazine HCl: Applications


Synthesis of 4-Substituted Pyridazine Libraries

The 4-bromo substituent enables palladium-catalyzed Suzuki-Miyaura and related cross-coupling reactions to introduce diverse aryl or alkyl groups specifically at the 4-position of the pyridazine core. This regioselective transformation, demonstrated in the arylation of 4-bromo-6-chloro-3-phenylpyridazine , is a key step in constructing pharmacologically relevant pyridazine derivatives. The hydrochloride salt's improved stability ensures reliable reactivity across multiple coupling runs, reducing batch-to-batch variability in library synthesis.

Development of Switchable Covalent Inhibitors

As a validated covalent fragment identified in a DDAH inhibition screen [1], 4-bromopyridazine hydrochloride serves as a starting point for structure-activity relationship (SAR) studies focused on 'switchable electrophile' mechanisms. Its distinct LogP of 2.04 can be leveraged to tune the lipophilicity of lead candidates, potentially improving cell permeability compared to more polar pyridazine isomers.

HTS-Ready Stock Solution Preparation

The hydrochloride salt form's enhanced solubility in polar solvents and refrigerated (2-8°C) storage stability make it suitable for preparing DMSO or aqueous stock solutions in high-throughput screening (HTS) workflows. The precisely defined molecular weight of 195.44 g/mol [2] ensures accurate molarity calculations, minimizing concentration errors that could lead to false negative or positive hits.

Industrial-Scale Pyridazine Intermediate Synthesis

The patented industrial preparation method (CN-102924386-B) describes a scalable four-step process starting from 3,6-dichloropyridazine to yield 4-bromopyridazine [3]. This established synthetic route, combined with the hydrochloride salt's favorable handling characteristics, supports cost-effective procurement of kilogram quantities for pilot plant operations and process chemistry development.

Application
Selection Property
Validation Focus
4-Substituted library synthesis
Regioselective cross-coupling reactivity
Isolated yield and regiochemical purity
Covalent inhibitor SAR studies
Validated fragment-based screening hit
Target engagement and kinetic characterization
HTS stock solution preparation
Salt-form solubility and defined MW
Concentration accuracy and solution stability
Scale-up intermediate supply
Established industrial route and handling
Process reproducibility and lot consistency

Technical Documentation Hub

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45 linked technical documents
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